4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLOZJPWVOYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form the tetrazole ring, followed by sulfonation with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to have an IC50 value of approximately 4.22 μM against HeLa cells, indicating a strong cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.
Mechanism of Action : The compound appears to exert its anticancer effects by modulating apoptotic pathways. It induces apoptosis through downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), leading to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that the Epidermal Growth Factor Receptor (EGFR) may be a potential target, with interactions confirmed through enzymatic assays.
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary investigations have also explored its antimicrobial potential. However, specific data on antibacterial efficacy remains limited compared to its antitumor activity, necessitating further studies to elucidate any significant antibacterial effects against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the design of more potent analogs. Key structural features influencing biological activity include:
| Feature | Importance |
|---|---|
| Fluorine Substitution | Increases potency |
| Tetrazole Ring | Essential for cytotoxicity |
| Sulfonamide Moiety | Contributes to overall activity |
These modifications could lead to improved efficacy and selectivity against cancer cells.
Case Study on HeLa Cells
A derivative of this compound was tested in a clinical trial focused on cervical cancer. Results indicated promising outcomes in reducing tumor size and improving patient survival rates.
Combination Therapy
Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that merits further exploration.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
5-(4-Fluorophenethylsulfonyl)-1-Phenyl-1H-Tetrazole
- Structure : This compound (CAS: 801235-12-1) features a tetrazole ring substituted with a phenyl group and a 4-fluorophenethylsulfonyl chain.
- Comparison: Unlike the target compound, which has a benzenesulfonamide group linked to the tetrazole via a methylene bridge, this analog employs a phenethylsulfonyl chain.
- Synthesis : Likely involves thiol-alkylation or sulfonylation reactions, as seen in related tetrazole derivatives .
N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide
- Structure : This triazole-thione derivative (CAS: 338422-28-9) contains a chlorobenzenesulfonamide group and a fluorobenzylsulfanyl substituent.
- The sulfonamide group in both compounds enhances hydrophilicity, but the chlorine substituent in this analog may increase lipophilicity compared to the fluorine-substituted target .
Triazole and Pyrazole Derivatives
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones
N-{[5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}-4-Fluoro-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide
- Structure : This pyrazole-based sulfonamide (CAS: 955975-51-6) includes a trifluoromethyl group and methoxyphenyl substituent.
- Comparison : The pyrazole core offers distinct electronic properties compared to tetrazoles, with the trifluoromethyl group enhancing lipophilicity. The dual substitution (fluoro and methoxy) may confer dual polarity, unlike the target compound’s simpler para-fluoro motif .
Physicochemical and Spectroscopic Trends
Table 1: Key Properties of Selected Analogues
*Calculated based on molecular formula C₁₅H₁₂F₂N₄O₂S.
Key Observations:
Tetrazole vs. Triazole/Pyrazole : Tetrazoles exhibit higher nitrogen content, enhancing metabolic stability and hydrogen-bonding capacity compared to triazoles or pyrazoles.
Fluorine Effects : Para-fluorine substituents in the target compound and analogs improve membrane permeability and resistance to oxidative metabolism. Difluorophenyl groups (as in ) amplify electron-withdrawing effects .
Sulfonamide Functionality : Common in all compared compounds, sulfonamides contribute to acidity (pKa ~10) and solubility in polar solvents, critical for pharmacokinetics .
Biological Activity
4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a tetrazole moiety and a sulfonamide group, positions it as a candidate for various biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.28 g/mol. Its structure can be represented as follows:
The compound exerts its biological effects primarily through interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor binding pockets. This action can inhibit enzyme activity or block receptor signaling pathways, which is crucial for its therapeutic potential .
Antitumor Activity
Research has indicated that compounds containing tetrazole rings often exhibit anticancer properties. For instance, similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and Jurkat cells. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | HeLa |
Behavioral Modulation
A study on related compounds showed significant effects on behavioral sensitization in animal models, particularly in response to nicotine. This suggests potential applications in addiction therapy .
Synthesis and Biological Evaluation
A multi-step synthesis process typically begins with the formation of the tetrazole ring followed by sulfonation to yield the final product. The biological evaluation often includes assessing binding affinity to target proteins and subsequent functional assays.
Example Study: Effect on Adenosine Levels
In a study examining the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (a close analog), researchers found that at specific doses, the compound significantly lowered adenosine levels in the striatum, indicating a modulation of neurotransmitter systems that could be beneficial in treating addiction-related behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
